molecular formula C27H38N2O5 B008515 Norgallopamil CAS No. 108050-23-3

Norgallopamil

Katalognummer B008515
CAS-Nummer: 108050-23-3
Molekulargewicht: 470.6 g/mol
InChI-Schlüssel: JBERDSXBGRTWOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Norgallopamil is a calcium channel blocker that belongs to the benzothiazepine class of compounds. It was first synthesized in the early 1980s as a potential treatment for hypertension and angina. Since then, it has been extensively studied for its pharmacological properties and therapeutic potential.

Wirkmechanismus

Norgallopamil works by blocking L-type calcium channels in the heart and blood vessels. This leads to a decrease in calcium influx, which results in relaxation of vascular smooth muscle and a decrease in cardiac contractility. Norgallopamil also has an affinity for sigma receptors, which are involved in a variety of physiological processes including pain perception, mood regulation, and addiction.

Biochemische Und Physiologische Effekte

Norgallopamil has been shown to have a number of biochemical and physiological effects. It has been shown to decrease blood pressure, heart rate, and cardiac contractility. It also has a vasodilatory effect on blood vessels, which can improve blood flow to the heart and other organs. Norgallopamil has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anticonvulsant effects in animal models of epilepsy.

Vorteile Und Einschränkungen Für Laborexperimente

Norgallopamil has a number of advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action. It is also relatively stable and easy to handle. However, there are some limitations to its use. Norgallopamil has a low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life in vivo, which can limit its usefulness in certain experiments.

Zukünftige Richtungen

There are a number of future directions for research on norgallopamil. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a tool for studying calcium channel function and regulation. Additionally, there is ongoing research into the development of new analogs of norgallopamil with improved pharmacological properties.
Conclusion
In conclusion, norgallopamil is a well-studied calcium channel blocker with a variety of potential therapeutic uses. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are also a number of future directions for research on this compound, including its potential use in the treatment of neurological disorders and as a tool for studying calcium channel function and regulation.

Synthesemethoden

Norgallopamil is synthesized by reacting gallopamil with 2-mercapto benzothiazole in the presence of a base. The reaction yields a mixture of diastereomers, which are separated by column chromatography. The desired diastereomer is then further purified by recrystallization. The overall yield of the synthesis is around 20%.

Wissenschaftliche Forschungsanwendungen

Norgallopamil has been extensively studied for its potential therapeutic uses. It has been shown to have antihypertensive, antiarrhythmic, and antianginal effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, it has been investigated as a tool for studying calcium channel function and regulation.

Eigenschaften

CAS-Nummer

108050-23-3

Produktname

Norgallopamil

Molekularformel

C27H38N2O5

Molekulargewicht

470.6 g/mol

IUPAC-Name

5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile

InChI

InChI=1S/C27H38N2O5/c1-19(2)27(18-28,21-16-24(32-5)26(34-7)25(17-21)33-6)12-8-13-29-14-11-20-9-10-22(30-3)23(15-20)31-4/h9-10,15-17,19,29H,8,11-14H2,1-7H3

InChI-Schlüssel

JBERDSXBGRTWOG-UHFFFAOYSA-N

SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC

Kanonische SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC

Synonyme

norgallopamil

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.